![molecular formula C44H26N6Na4O18S4 B14455491 2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt CAS No. 71873-43-3](/img/structure/B14455491.png)
2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anthracenesulfonic acid, 4,4’-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its anthracene backbone and multiple sulfonic acid groups, making it highly soluble in water and useful in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 4,4’-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt typically involves the reaction of anthracene derivatives with sulfonating agents under controlled conditions. The process often requires the use of strong acids like sulfuric acid to introduce the sulfonic acid groups onto the anthracene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where anthracene is treated with sulfur trioxide or oleum. The reaction is carefully monitored to ensure complete sulfonation and to avoid over-sulfonation, which can lead to unwanted by-products .
化学反応の分析
Types of Reactions
2-Anthracenesulfonic acid, 4,4’-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the anthracene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include anthraquinone derivatives, hydroquinones, and various substituted anthracenes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Anthracenesulfonic acid, 4,4’-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent for biological samples.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Anthracenesulfonic acid, 4,4’-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt involves its interaction with various molecular targets and pathways. The compound’s sulfonic acid groups enable it to form strong ionic interactions with proteins and other biomolecules, affecting their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways .
類似化合物との比較
Similar Compounds
Anthraquinone-2-sulfonic acid: Similar in structure but with different functional groups.
Alizarin Red S: Another anthracene derivative used as a dye.
Acid Blue 127: A related compound used in industrial applications.
Uniqueness
2-Anthracenesulfonic acid, 4,4’-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
特性
CAS番号 |
71873-43-3 |
|---|---|
分子式 |
C44H26N6Na4O18S4 |
分子量 |
1146.9 g/mol |
IUPAC名 |
tetrasodium;1-amino-4-[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-4-oxobut-2-enoyl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C44H30N6O18S4.4Na/c45-39-31(71(63,64)65)17-27(35-37(39)43(55)23-7-3-1-5-21(23)41(35)53)47-19-9-11-25(29(15-19)69(57,58)59)49-33(51)13-14-34(52)50-26-12-10-20(16-30(26)70(60,61)62)48-28-18-32(72(66,67)68)40(46)38-36(28)42(54)22-6-2-4-8-24(22)44(38)56;;;;/h1-18,47-48H,45-46H2,(H,49,51)(H,50,52)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4 |
InChIキー |
FOQUVKSHIKKRAA-UHFFFAOYSA-J |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC(=O)C=CC(=O)NC5=C(C=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


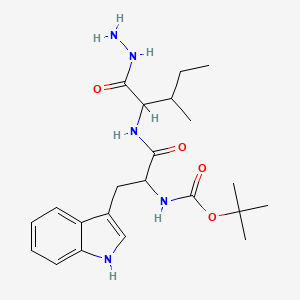

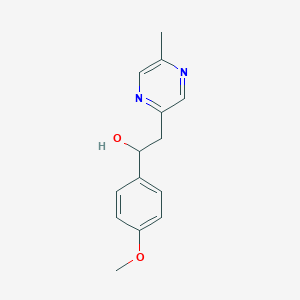
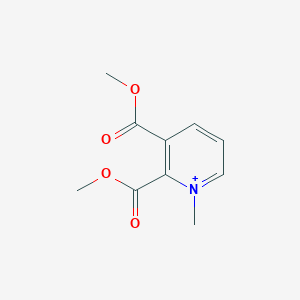
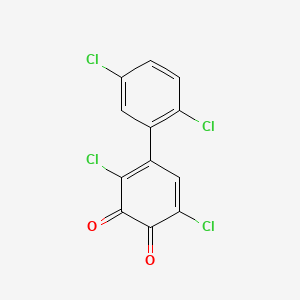

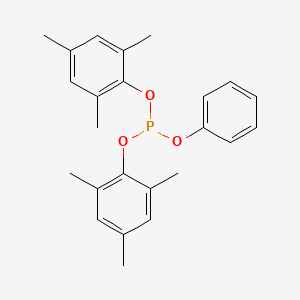

![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)


![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)

![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)
